![molecular formula C17H16Cl2N2O3S B3579713 (4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B3579713.png)
(4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE
Overview
Description
(4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chlorophenyl and sulfonyl groups attached to a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the chlorination of phenol to produce 4-chlorophenol . This intermediate is then reacted with phthalic anhydride to form quinizarin, followed by further reactions to introduce the sulfonyl and piperazine groups . The reaction conditions often require polar solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to handle the intermediates and final product. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of sulfonyl-containing compounds exhibit notable antimicrobial properties. The compound has been studied for its potential as an antimicrobial agent, particularly against resistant strains of bacteria. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that it could be a candidate for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonyl compounds have been well-documented. The compound has shown promise in reducing inflammation markers in vitro, making it a subject of interest for treating inflammatory diseases such as arthritis. Case studies have reported significant reductions in pro-inflammatory cytokines when tested in cell cultures .
Cancer Research
Compounds similar to (4-chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazino}methanone have been investigated for their anticancer properties. Research indicates that the compound can induce apoptosis in cancer cells, particularly those of breast and colon cancers. This mechanism is primarily attributed to its ability to inhibit specific signaling pathways involved in cell proliferation .
Polymer Synthesis
The compound's unique structure allows it to be used as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Studies have shown that incorporating sulfonyl groups into polymer chains can significantly improve their resistance to heat and chemical degradation .
Nanotechnology
In nanotechnology, this compound has been utilized in the development of nanocarriers for drug delivery systems. These carriers can encapsulate drugs and release them at targeted sites within the body, enhancing the efficacy of treatments while minimizing side effects .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated effectiveness against S. aureus and E. coli; potential for antibiotic development |
Study B | Anti-inflammatory Effects | Significant reduction in cytokines; potential treatment for arthritis |
Study C | Cancer Research | Induced apoptosis in breast and colon cancer cells; inhibition of proliferation pathways |
Study D | Polymer Synthesis | Improved thermal stability and mechanical strength in synthesized polymers |
Study E | Nanotechnology Applications | Effective drug delivery through nanocarriers; targeted release mechanisms |
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: A precursor in the synthesis of the compound, known for its use in producing dyes and other chemicals.
4-Chlorothiophenol: Similar in structure but contains a thiol group instead of a sulfonyl group.
Bis(4-chlorophenyl)methanone: Shares structural similarities but lacks the piperazine ring.
Uniqueness
(4-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to its combination of chlorophenyl, sulfonyl, and piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Biological Activity
The compound (4-chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazino}methanone is a complex organic molecule with potential therapeutic applications. Its structure includes a piperazine moiety, which is often associated with various biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its efficacy against specific pathogens, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features two chlorophenyl groups and a sulfonyl linkage. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds featuring piperazine and sulfonyl groups exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole containing piperazine have shown enhanced activity against various pathogens, including Chlamydia spp. and other bacteria. The selective action against Chlamydia suggests that modifications to the piperazine core can enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Piperazine Derivatives
Compound | Target Pathogen | Activity (IC50) | Reference |
---|---|---|---|
7a | T. spiralis | 100 µg/mL | |
7c | Chlamydia | Moderate | |
7d | Gram-positive | Low |
Cytotoxicity
Cytotoxicity studies are crucial for determining the safety profile of new compounds. The cytotoxic effects of piperazine derivatives have been evaluated in various cancer cell lines. For example, compounds with a chlorophenyl substituent demonstrated varying levels of cytotoxicity, indicating that structural modifications can significantly impact their biological activity.
Table 2: Cytotoxicity in Cancer Cell Lines
The mechanism by which this compound exerts its biological effects likely involves interference with cellular processes such as protein synthesis or cell division. Studies on related compounds suggest that the sulfonyl group may play a critical role in binding to target proteins, thereby inhibiting their function.
Case Studies
- Anticancer Activity : A study on a related piperazine compound revealed that the introduction of electron-withdrawing groups enhanced its anticancer activity by promoting apoptosis in cancer cells .
- Anthelmintic Efficacy : Another study demonstrated that derivatives similar to this compound exhibited significant larvicidal activity against T. spiralis, suggesting potential use as an anthelmintic agent .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-14-3-1-13(2-4-14)17(22)20-9-11-21(12-10-20)25(23,24)16-7-5-15(19)6-8-16/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLPGPABYXBBKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.